3-(2,6-difluorophenyl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,6-difluorophenyl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea is a useful research compound. Its molecular formula is C17H15F2N5O and its molecular weight is 343.338. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
Research into corrosion inhibition has explored derivatives of triazinyl urea, which share structural similarities with the compound , demonstrating their effectiveness in protecting mild steel against corrosion in acidic environments. These derivatives operate through adsorption on the steel surface, forming a protective layer that reduces corrosion rates significantly (Mistry et al., 2011).
Antimicrobial Activity
Urea derivatives have been synthesized and evaluated for their antimicrobial properties. Studies show that certain compounds, including those structurally related to 1-(2,6-difluorophenyl)-3-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)urea, exhibit significant antibacterial and antifungal activities. This highlights their potential as novel agents in fighting microbial infections (Sujatha et al., 2019).
Synthetic Methodologies
The compound's structural framework is pertinent in synthetic chemistry, where it's involved in catalyzing reactions and facilitating the formation of novel chemical entities. For instance, urea structures have been utilized as catalysts in amidation reactions between aryl azides and aldehydes, showcasing their role in the synthesis of aryl amides under near-neutral conditions (Xie et al., 2015).
Supramolecular Chemistry
In supramolecular chemistry, quinoline urea derivatives, related to the target compound, have demonstrated their ability to gelate solvents upon complexation with silver ions. This application reveals the potential of such compounds in creating supramolecular structures with unique physical properties (Braga et al., 2013).
Antidiabetic and Antimicrobial Agents
Urea and thiourea derivatives have been synthesized as potential antidiabetic and antimicrobial agents, highlighting the versatility of these compounds in medicinal chemistry. Their synthesis and biological evaluation underscore the ongoing interest in exploring urea derivatives for therapeutic applications (Faidallah et al., 2011).
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[1-phenyl-2-(triazol-2-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N5O/c18-13-7-4-8-14(19)16(13)23-17(25)22-15(11-24-20-9-10-21-24)12-5-2-1-3-6-12/h1-10,15H,11H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHPVHLRKOMRNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)NC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.